molecular formula C14H15F3N6 B2998161 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097926-77-5

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2998161
CAS No.: 2097926-77-5
M. Wt: 324.311
InChI Key: FVNWQTPUGORTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine ring linked to a 4-methylpyrimidin-2-yl moiety at position 2. Piperazine rings are known for their conformational flexibility and nitrogen-based hydrogen-bonding capabilities, making this compound a candidate for drug development, particularly in central nervous system (CNS) or oncology therapeutics .

Properties

IUPAC Name

4-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-2-3-18-13(21-10)23-6-4-22(5-7-23)12-8-11(14(15,16)17)19-9-20-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNWQTPUGORTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperidine Substitutions
Compound Name Key Structural Features Physicochemical Properties Biological Relevance References
Target Compound 6-(trifluoromethyl)pyrimidine, 4-(4-methylpyrimidin-2-yl)piperazine Molecular weight: ~352 g/mol (estimated) Potential kinase/CNS receptor modulation
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride 6-(trifluoromethyl)pyrimidine, unsubstituted piperazine MW: 288.31 g/mol; Density: 1.2 g/cm³ Improved solubility (HCl salt)
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine tert-Butyl group at position 2 MW: 288.31 g/mol; Boiling point: 363.3°C Enhanced lipophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (saturated 6-membered ring) Crystalline structure Anticancer/antimicrobial activity

Key Observations :

  • Trifluoromethyl Group: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-methylpyrimidin-2-amine derivatives) .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enable stronger hydrogen-bonding interactions with biological targets compared to piperidine, which may improve binding affinity in receptor-ligand systems .
Functionalized Pyrimidine Derivatives
Compound Name Functional Groups Applications Distinctive Features References
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Sulfonyl, carboxylate ester Material science intermediates High reactivity for further derivatization
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine core, dichlorophenyl Serotonin/dopamine receptor modulation Fused ring system for planar binding
4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine Methoxy group at position 4 Kinase inhibition studies Improved solubility vs. non-methoxy analogs

Key Observations :

  • Heterocyclic Systems: Thienopyrimidine derivatives (e.g., ) exhibit planar fused-ring systems, favoring intercalation into DNA or enzyme active sites, unlike the non-fused pyrimidine core of the target compound .
  • Sulfonyl/Carboxylate Groups : These groups (e.g., ) increase polarity and solubility but may reduce blood-brain barrier penetration compared to the target compound’s trifluoromethyl group .

Biological Activity

The compound 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine belongs to a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy against different targets.

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis often begins with commercially available pyrimidine derivatives.
  • Reactions : Key reactions include:
    • Nucleophilic substitution using piperazine derivatives.
    • Cyclization to form the final pyrimidine structure.
  • Yield and Purity : Optimizations are made to enhance yield and purity, often utilizing techniques like high-performance liquid chromatography (HPLC) for purification.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways, particularly those associated with cancer progression. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

  • In Vitro Studies : The compound has demonstrated significant anticancer activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. In these studies, the compound was tested at concentrations ranging from 5 µg/mL to 20 µg/mL, showing promising results comparable to established chemotherapeutics like doxorubicin .

Antifungal Activity

  • Fungal Assays : The compound exhibited notable antifungal properties against various fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. Inhibition rates were reported as high as 100% for specific compounds within the same class at concentrations around 500 µg/mL .

Insecticidal Activity

  • Pest Control Studies : The insecticidal properties were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The compound showed effective mortality rates, indicating potential use in agricultural applications .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineConcentration TestedEfficacy (%)Reference
AnticancerPC35 µg/mLSimilar to doxorubicin
AntifungalB. cinerea500 µg/mL100%
InsecticidalS. frugiperda500 µg/mLHigh mortality

Case Studies

  • Anticancer Mechanism Exploration : A study investigated the effects of the compound on CDK inhibition, revealing that it binds effectively to the ATP-binding site of CDK6, disrupting its function and leading to reduced cell proliferation in cancer models .
  • Fungal Resistance Mechanism : Research indicated that the antifungal activity may be linked to the disruption of fungal cell membrane integrity, although further investigations are required to elucidate the exact mechanisms involved .

Q & A

Basic: Synthesis and Purification Strategies

Q: What are the key considerations for synthesizing 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine in laboratory settings? A:

  • Multi-step synthesis : Begin with coupling a trifluoromethyl pyrimidine core (e.g., 6-(trifluoromethyl)pyrimidin-4-ol derivatives) with a piperazine-containing precursor (e.g., 4-methylpyrimidin-2-ylpiperazine). Use nucleophilic aromatic substitution under anhydrous conditions to ensure stability of the trifluoromethyl group .
  • Purification : Employ column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystals. Confirm purity via HPLC (>95%) and elemental analysis .
  • Key challenge : The trifluoromethyl group is sensitive to hydrolysis; maintain inert atmospheres (N₂/Ar) during reactions .

Basic: Structural Characterization Methods

Q: Which analytical techniques are critical for confirming the structure of this compound? A:

  • X-ray crystallography : Resolve the 3D structure to verify regiochemistry of substitutions (e.g., piperazine linkage at position 4 and trifluoromethyl at position 6) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on pyrimidine at δ ~2.5 ppm; piperazine protons at δ ~3.2–3.8 ppm) .
    • FT-IR : Confirm functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₄F₃N₇: 353.12) .

Advanced: Computational Design of Derivatives

Q: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties? A:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on piperazine reactivity) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities. Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess logP (target ~2–3 for optimal bioavailability) and metabolic stability (CYP3A4/2D6 liability) .

Advanced: Addressing Data Contradictions in Biological Activity

Q: How should researchers resolve discrepancies in reported biological activities of this compound? A:

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .
  • Structural validation : Compare crystal structures of compound-protein complexes to confirm binding modes (e.g., piperazine interactions with ATP-binding pockets) .
  • Batch variability : Test multiple synthetic batches for purity (>99%) and stereochemical consistency (e.g., chiral HPLC) .

Advanced: Reaction Optimization via Hybrid Computational-Experimental Approaches

Q: What methodologies integrate computational and experimental data to optimize synthesis? A:

  • Reaction path search : Apply quantum mechanics/molecular mechanics (QM/MM) to identify transition states and intermediates. For example, optimize coupling reactions by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .
  • High-throughput screening : Use robotic platforms to test 100+ conditions (e.g., catalysts, bases) guided by computational predictions. Prioritize yields >70% .
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots for activation energy) .

Basic: Stability and Storage Protocols

Q: What are the best practices for ensuring compound stability during storage? A:

  • Storage conditions : Store at -20°C in amber vials under argon to prevent photodegradation and moisture absorption .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect impurities (e.g., hydrolysis products) .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies guide the modification of this compound for enhanced selectivity? A:

  • Core modifications :
    • Replace 4-methylpyrimidine with bulkier groups (e.g., 4-ethyl) to sterically hinder off-target binding .
    • Substitute trifluoromethyl with pentafluorosulfanyl (-SF₅) to improve metabolic stability .
  • Piperazine alternatives : Test morpholine or thiomorpholine to modulate solubility (logS > -4) and blood-brain barrier penetration .

Advanced: Handling Synthetic Byproducts and Impurities

Q: What strategies mitigate byproduct formation during synthesis? A:

  • Byproduct identification : Use LC-MS to detect common impurities (e.g., unreacted 6-(trifluoromethyl)pyrimidin-4-ol or dimerized piperazine derivatives) .
  • Process optimization : Reduce dimerization via slow addition of reagents (e.g., dropwise addition over 2 hours) and dilution (0.1 M concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.